1-Allyl-2-(chloromethyl)benzene
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Overview
Description
1-Allyl-2-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an allyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Another method involves the chloromethylation of allylbenzene. In this process, allylbenzene is treated with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like m-CPBA or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed for reduction reactions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include epoxides, alcohols, or carboxylic acids.
Reduction: Products include alkanes or alcohols.
Scientific Research Applications
1-Allyl-2-(chloromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound is used in catalytic reactions to study reaction mechanisms and develop new catalytic processes.
Mechanism of Action
The mechanism of action of 1-Allyl-2-(chloromethyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-2-(bromomethyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Allyl-2-(hydroxymethyl)benzene: Similar structure but with a hydroxyl group instead of chlorine.
1-Allyl-2-(aminomethyl)benzene: Similar structure but with an amino group instead of chlorine.
Uniqueness
1-Allyl-2-(chloromethyl)benzene is unique due to the presence of both an allyl and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups provides versatility in synthetic applications and makes it a valuable compound in organic chemistry.
Properties
CAS No. |
89121-39-1 |
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Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(chloromethyl)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2 |
InChI Key |
WJNWNIZASSEZRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1CCl |
Origin of Product |
United States |
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